4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-(oxolan-2-ylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-12(15)10-6-11-9(3-5-17-11)13(10)7-8-2-1-4-16-8/h3,5-6,8H,1-2,4,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUUNADNEYKLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C2C(=O)O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization. This contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring.
Biochemical Pathways
Compounds with a similar pyrrolidine ring structure have been known to influence various biological activities.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
The compound 4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a thieno[3,2-b]pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Molecular Formula : C12H13NO3S
- CAS Number : 102549183
- Molecular Weight : 251.30 g/mol
This compound features a thieno[3,2-b]pyrrole core, which is known for its diverse pharmacological properties.
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. These include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may affect fatty acid synthesis pathways similar to other thieno derivatives .
- Receptor Modulation : It may also act as a modulator of ionotropic receptors, which play critical roles in neurotransmission and cellular signaling .
Therapeutic Potential
- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties by inhibiting cell proliferation in various cancer cell lines. The exact pathways involved are still under investigation.
- Antimicrobial Properties : Some derivatives in the thieno family have demonstrated antimicrobial activity, indicating potential applications in treating infections .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, potentially useful in neurodegenerative conditions.
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against several bacterial strains. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Data Table
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may influence fatty acid synthesis pathways, similar to other thieno derivatives. This inhibition could have implications for metabolic disorders and obesity management .
Receptor Modulation
The compound has demonstrated potential as a modulator of ionotropic receptors, which are critical in neurotransmission and cellular signaling. This activity suggests possible applications in neuropharmacology, particularly for conditions like anxiety and depression .
Study 1: Antifungal Activity
A series of derivatives related to thieno compounds have been synthesized and evaluated for antifungal activity. The results indicated that certain derivatives exhibited significant antifungal properties against various fungal strains. This suggests that 4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid could be developed into an antifungal agent .
Study 2: Cancer Research
Inhibitory effects on FLT3 kinase have been observed in acute myeloid leukemia models. Compounds with similar structural features to this compound have shown promise as targeted therapies for cancers associated with FLT3 mutations .
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analogs:
*Calculated based on base structure (167.18 g/mol ) + substituent mass.
Key Findings:
*Inference based on structural similarity to DAO inhibitors like 2-methyl analogs .
Structural-Activity Relationships (SAR):
- Thiophene vs.
- Substituent Effects :
Physicochemical Properties
*Ester derivatives (e.g., ethyl) are sparingly soluble in water but stable under inert conditions .
Preparation Methods
Preparation Methods of 4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
General Synthetic Strategy
The preparation of this compound generally involves:
- Construction of the thieno[3,2-b]pyrrole core.
- Introduction of the carboxylic acid group at the 5-position.
- Attachment of the tetrahydrofuran-2-ylmethyl substituent at the 4-position.
This requires multi-step synthesis involving heterocyclic ring formation, functional group transformations, and selective substitution reactions.
Stepwise Preparation Approach
Synthesis of Thieno[3,2-b]pyrrole Core
The thieno[3,2-b]pyrrole nucleus is typically synthesized via cyclization reactions starting from suitable thiophene and pyrrole precursors. Literature indicates that methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a common intermediate used in the preparation of substituted analogues.
- Starting material: Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate.
- Method: Cyclization of thiophene derivatives with pyrrole under acidic or basic catalysis to form the fused heterocyclic system.
- Outcome: Formation of the methyl ester of the thieno-pyrrole carboxylate.
Conversion to Carboxylic Acid
The methyl ester group at the 5-position is hydrolyzed to the corresponding carboxylic acid:
- Method: Acidic or basic hydrolysis.
- Conditions: For example, reflux in aqueous acidic medium (e.g., HCl) or basic medium (e.g., NaOH) followed by acidification.
- Outcome: Formation of this compound.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Cyclization | Thiophene + Pyrrole precursors, acid/base | Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate |
| 2 | Alkylation | Tetrahydrofuran-2-ylmethyl halide, base | Methyl 4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate |
| 3 | Hydrolysis | Acidic or basic hydrolysis | This compound |
Detailed Research Findings and Optimization
- Yield Optimization: The alkylation step requires careful control of temperature and stoichiometry to maximize regioselectivity and yield.
- Purity: Purification by recrystallization or chromatography is essential after each step to remove side products.
- Reaction Time: Hydrolysis typically requires several hours of reflux for complete conversion.
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) favor alkylation efficiency.
Patent Insights
While direct patents on this exact compound are limited, related patents such as US8058440B2 describe processes for producing structurally similar heterocyclic carboxylic acids involving cyclization and functional group transformations that inform the synthetic approach. These patents emphasize:
- Use of protected intermediates to improve stability.
- Stepwise functionalization to avoid side reactions.
- Use of mild hydrolysis conditions to preserve sensitive groups.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Notes and Considerations |
|---|---|---|
| Cyclization to core | Thiophene and pyrrole precursors, acid/base | Requires controlled conditions to form fused ring |
| Alkylation at 4-position | Tetrahydrofuran-2-ylmethyl halide, base (K2CO3, NaH) | Regioselectivity critical; solvent choice affects yield |
| Hydrolysis of ester | Acidic (HCl) or basic (NaOH) hydrolysis | Mild conditions preferred to avoid decomposition |
Q & A
Q. What are optimized synthetic routes for preparing 4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid?
Q. How can researchers characterize the stability and storage conditions of this compound?
Stability studies should assess sensitivity to light, humidity, and temperature. The parent compound 4H-thieno[3,2-b]pyrrole-5-carboxylic acid requires storage at 2–8°C in a sealed, dry environment to prevent degradation . Analytical techniques like HPLC and NMR are critical for monitoring purity over time.
Advanced Research Questions
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of thieno-pyrrole derivatives?
Discrepancies in SAR may arise from differences in functionalization or assay conditions. For example, a carboxamide derivative (N-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide) showed distinct activity profiles compared to the carboxylic acid form, highlighting the impact of substituents on target binding . Cross-validating results using orthogonal assays (e.g., in vitro enzymatic vs. cellular uptake studies) and computational docking can clarify mechanisms.
Q. How are pharmacokinetic properties evaluated for this compound in preclinical models?
Pharmacological evaluation in CD1 mice involves oral dosing (e.g., 30 mg/kg) followed by plasma collection at timed intervals (0.5–6 hours). LC-MS/MS is used to quantify plasma concentrations of the compound and metabolites, as demonstrated for 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (TPC) in D-serine modulation studies .
| Parameter | Method | Reference |
|---|---|---|
| Dosing | 30 mg/kg oral (mice) | |
| Sample Collection | Cardiac puncture at 0.5–6 hours | |
| Quantification | LC-MS/MS |
Q. What analytical methods are recommended for quantifying trace impurities in synthetic batches?
High-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV/Vis detection (e.g., C18 columns, 0.1% TFA in mobile phase) are standard. For example, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate was analyzed using exact mass measurements (195.0018 Da) to confirm purity .
Methodological Considerations
- Synthesis Optimization : Test alternative bases (e.g., K₂CO₃) or solvents (THF) to improve yield .
- Biological Assays : Use tissue-specific pharmacokinetic models to account for metabolite accumulation .
- Data Validation : Combine crystallography (e.g., for salt forms) and NMR to resolve structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
